

Literature review of Red 15 dye applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Red 15**

Cat. No.: **B1170414**

[Get Quote](#)

An In-depth Technical Guide to the Applications of Red Dyes in Biomedical Research

Executive Summary

The term "**Red 15** Dye" is ambiguous within the scientific community, often leading to confusion between distinct chemical entities with vastly different properties and applications. This technical guide serves to disambiguate this term and provide a comprehensive overview of the relevant "red dyes" utilized by researchers, scientists, and drug development professionals.

The primary focus will be on two classes of dyes pertinent to biomedical research that may be colloquially misrepresented: Rhodamine B (formerly C.I. Food **Red 15**) and the Sudan family of red dyes. This guide will detail their applications, present quantitative data, provide experimental protocols, and illustrate their mechanisms of action through signaling pathway diagrams.

Disambiguation of "Red 15 Dye"

A critical first step for any researcher is to identify the precise chemical compound of interest.

The name "**Red 15**" can refer to at least two separate entities:

- C.I. Pigment **Red 15** (C.I. 12465; CAS 6410-39-5): This is a synthetic monoazo pigment.[\[1\]](#) [\[2\]](#) Its applications are primarily industrial, including coloring for inks, paper, and plastics.[\[2\]](#) There is no significant evidence of its use in biological research or drug development. Due to its lack of relevance to the target audience, it will not be discussed further in this guide.
- C.I. Food **Red 15** (Rhodamine B; C.I. 45170; CAS 81-88-9): This is a fluorescent xanthene dye.[\[3\]](#) Although delisted for use in food, it is widely used in biomedical research as a

fluorescent probe and histological dye.^[3] This compound is a key focus of this guide.

Additionally, the Sudan dyes, a family of fat-soluble azo dyes, are often used in biological staining and have significant toxicological profiles relevant to drug development.^[4] While not specifically designated "Red 15," their red color and biological applications warrant their inclusion in this comprehensive review.

Rhodamine B: A Versatile Fluorescent Probe

Rhodamine B is a highly fluorescent compound widely employed in various biotechnology applications, including fluorescence microscopy, flow cytometry, and as a tracer dye.^[5] Its utility is, however, paired with a significant toxicological profile that researchers must consider.

Applications in Research and Drug Development

- **Fluorescence Microscopy and Flow Cytometry:** Rhodamine B and its derivatives (e.g., TRITC) are conjugated to antibodies and other molecules to visualize specific cellular targets.^{[6][7]} For example, Rhodamine-conjugated anti-CD4 antibodies are used in T-cell analysis via flow cytometry.^[7]
- **Mitochondrial Function Studies:** Certain Rhodamine derivatives, like Rhodamine 123, are used to assess mitochondrial membrane potential and function.^[6] Rhodamine B itself can inhibit mitochondrial respiration by disrupting the electron transport chain.^[5]
- **Cytotoxicity and Cell Proliferation Assays:** The Sulforhodamine B (SRB) assay is a widely used colorimetric method to measure cell density and assess drug-induced cytotoxicity.^[8]
- **Histological Staining:** Rhodamine B is used as a biological stain, often in conjunction with other dyes like Auramine O for staining acid-fast organisms.^[9]

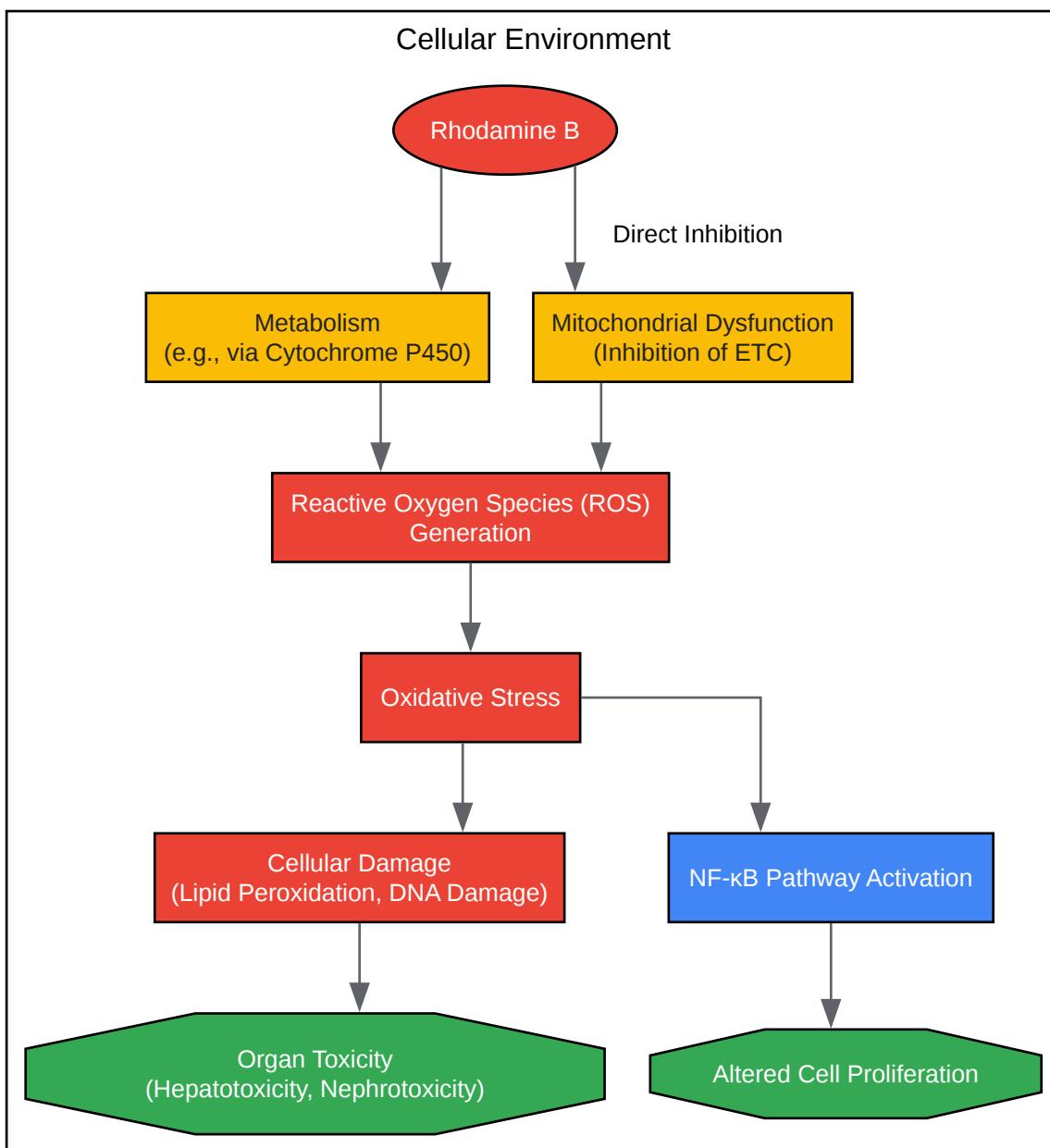
Quantitative Data: Rhodamine B

Property	Value	Solvent	Reference(s)
Molar Extinction Coefficient	106,000 cm ⁻¹ /M	Ethanol	[10]
Absorption Maximum (λ _{max})	542.8 nm	Ethanol	[10]
Emission Maximum (λ _{max})	~575 nm	Ethanol	[10]
Fluorescence Quantum Yield	0.49 - 0.70	Ethanol	[10]
Oral LD ₅₀ (Rat)	~500 mg/kg	-	[11]
Intravenous LD ₅₀ (Rat)	89.5 mg/kg	-	[11]
Oral Bioavailability (Rat)	9.8% (high dose) - 28.3% (low dose)	-	[12]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods for determining cell density and cytotoxicity. [\[8\]](#)[\[13\]](#)

Principle: The SRB assay is based on the ability of Sulforhodamine B to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.


Methodology:

- **Cell Plating:** Seed cells in a 96-well microtiter plate at a suitable density and incubate under standard conditions to allow for attachment.
- **Compound Treatment:** Treat the cells with the desired concentrations of the test compound and incubate for the chosen duration.

- Cell Fixation: Carefully remove the culture medium. Add 50-100 μ L of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[8]
- Washing: Remove the TCA solution and wash the plates at least three times with 1% (v/v) acetic acid to remove unbound dye.[8] Allow the plates to air-dry completely.
- Staining: Add 50-100 μ L of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.[8]
- Post-Stain Wash: Quickly wash the plates with 1% acetic acid to remove unbound SRB dye. Repeat this wash step three to four times.
- Solubilization: After the plates have air-dried, add 100-200 μ L of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- Measurement: Measure the absorbance (optical density) at approximately 540 nm using a microplate reader. The absorbance is directly proportional to the number of cells.

Signaling Pathway: Rhodamine B Toxicity

The toxicity of Rhodamine B is primarily attributed to the induction of oxidative stress.[9][14] Ingested Rhodamine B is metabolized, leading to the generation of reactive oxygen species (ROS). This overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA. This process can activate stress-response pathways like NF- κ B, which can lead to inflammatory responses and altered cell proliferation.[14]

[Click to download full resolution via product page](#)

Mechanism of Rhodamine B-induced cellular toxicity.

Sudan Dyes: Lipid Stains with Carcinogenic Properties

The Sudan dyes are a group of synthetic, oil-soluble, red-colored azo dyes.^[15] Medically, they are primarily used in histology for staining lipids.^{[16][17]} However, their use is accompanied by

significant health warnings, as they are classified as carcinogens.[4][18]

Applications in Research and Drug Development

- Histological Lipid Staining: Sudan III, Sudan IV, and Sudan Black B are used to stain neutral fats (triglycerides), phospholipids, and lipoproteins in frozen tissue sections.[16][17] This is crucial for studying lipid accumulation in various pathological conditions, such as fatty liver disease and atherosclerosis.
- Hematology: Sudan Black B is used to differentiate myeloblasts from lymphoblasts in the diagnosis of acute leukemias, as it stains the lipid granules within myeloblasts.[16]
- Toxicology Research: Due to their carcinogenicity and interaction with specific cellular pathways, Sudan dyes are used as model compounds to study mechanisms of chemical carcinogenesis and xenobiotic metabolism.[18][19]

Quantitative Data: Selected Sudan Dyes

Property	Sudan III	Sudan IV	Sudan Black B	Reference(s)
Absorption Max (λ_{max}) in Ethanol	~508 nm	~520 nm	~598 nm	[20]
Carcinogen Classification (IARC)	Group 3 (Unclassifiable)	Group 3 (Unclassifiable)	-	[4]
LOD (SERS)	9.40×10^{-6} M	1.84×10^{-6} M	-	[21]

Note: The IARC classification for Sudan I is also Group 3, but with limited evidence of carcinogenicity in experimental animals.[4]

Experimental Protocol: Sudan Black B Staining for Lipids

This protocol is a standard method for staining lipids in frozen tissue sections.[17][22]

Principle: The staining mechanism is a physical process based on differential solubility.[16][22] Sudan dyes are more soluble in the lipids within the tissue than in the solvent vehicle. When the tissue section is immersed in the dye solution, the dye partitions into the intracellular lipids, coloring them.[16]


Methodology:

- **Tissue Preparation:** Cut frozen sections of formalin-fixed tissue at a thickness of 10-16 μm using a cryostat. Mount the sections on glass slides or coverslips.[22]
- **Fixation:** Fix fresh frozen sections in 10% neutral buffered formalin for 5-10 minutes.
- **Pre-treatment:** Immerse the slides in propylene glycol for 5 minutes (two changes).[17] This prepares the tissue for the dye solvent.
- **Staining:** Immerse the slides in a filtered, saturated solution of Sudan Black B in propylene glycol.[17] Incubate for a minimum of 7 minutes with agitation, though longer times (e.g., 2 hours or overnight) can be used.[17][22]
- **Differentiation:** Differentiate the sections in 85% propylene glycol for 3 minutes to remove excess, non-specific stain.[17][22]
- **Washing:** Rinse the slides thoroughly in distilled water.[17]
- **Counterstaining (Optional):** To visualize nuclei, counterstain with a suitable nuclear stain like Nuclear Fast Red for 3 minutes.[17]
- **Final Wash:** Wash gently in tap water, followed by a rinse in distilled water.
- **Mounting:** Mount the coverslip using an aqueous mounting medium, such as glycerin jelly. Do not use organic solvent-based mounting media (e.g., containing xylene), as they will dissolve the lipids and the dye.[22]

Expected Results: Lipids, including neutral fats and phospholipids, will be stained a blue-black color. Nuclei (if counterstained) will be red.

Signaling Pathway: Sudan Dye-Mediated Ah Receptor Activation

Sudan dyes are known agonists of the Aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor involved in sensing environmental chemicals.[\[19\]](#) Binding of a Sudan dye to the cytosolic Ah receptor complex leads to its translocation into the nucleus. In the nucleus, it dimerizes with the ARNT protein and binds to Xenobiotic Response Elements (XREs) on DNA. This initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1.[\[19\]](#) The induction of these enzymes is a key step in the metabolic activation of Sudan dyes into potentially carcinogenic metabolites and can also lead to downstream effects like immunotoxicity.[\[18\]](#)[\[19\]](#)

[Click to download full resolution via product page](#)

Aryl hydrocarbon (Ah) receptor pathway activation by Sudan dyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pigment Red 15 [dyestuffintermediates.com]
- 2. The Color of Art Pigment Database: Pigment Red, PR [artiscreation.com]
- 3. Rhodamine B | C28H31ClN2O3 | CID 6694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sudan Dyes in Food [cfs.gov.hk]
- 5. Rhodamine B: Applications, toxicity and metabolism_Chemicalbook [chemicalbook.com]
- 6. probes.bocsci.com [probes.bocsci.com]
- 7. bioconjugation.bocsci.com [bioconjugation.bocsci.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. A review article on the sweet scandal: The truth behind rhodamine B - Global Journal of Health Sciences and Research [gjhsr.org]
- 10. omlc.org [omlc.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Pharmacokinetics and Biodistribution of the Illegal Food Colorant Rhodamine B in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rhodamine B induces oxidative stress and cervical epithelial cell proliferation in the uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pjbm.org.pk [pjbm.org.pk]
- 16. benchchem.com [benchchem.com]
- 17. microbenotes.com [microbenotes.com]
- 18. researchgate.net [researchgate.net]
- 19. Biological effects of the Sudan dyes. Role of the Ah cytosolic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]
- 21. Simultaneous Multiplexed Quantification of Banned Sudan Dyes Using Surface Enhanced Raman Scattering and Chemometrics [mdpi.com]
- 22. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- To cite this document: BenchChem. [Literature review of Red 15 dye applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1170414#literature-review-of-red-15-dye-applications\]](https://www.benchchem.com/product/b1170414#literature-review-of-red-15-dye-applications)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com